3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains .Scientific Research Applications
Synthesis and Biological Activity
- The compound is a derivative of 7,8-polymethylenehypoxanthines, which are precursors of various biologically active purines. Research has focused on the synthesis of these derivatives and evaluating their antiviral and antihypertensive activities (Nilov et al., 1995).
Receptor Affinity and Pharmacological Evaluation
- Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including derivatives similar to the mentioned compound, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These studies are essential in understanding their potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Mesoionic Purinone Analogs
- The compound is related to mesoionic purinone analogs, which are derivatives of purine-2,8-dione. These analogs have been synthesized from specific precursors and are known for undergoing hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
N-8-Arylpiperazinylpropyl Derivatives
- N-8-arylpiperazinylpropyl derivatives of similar imidazo[2,1-f]purine-2,4-dione compounds have been synthesized and evaluated in vitro as potent 5-HT(1A) receptor ligands. Preclinical studies indicated potential anxiolytic-like and antidepressant activities (Zagórska et al., 2009).
Acyclic Analogues
- Research on hydroxyl-protected derivatives of related imidazole compounds has led to the creation of acyclic analogues of imidazole nucleosides, providing insights into the structural aspects of these molecules (Parkin & Harnden, 1982).
Quinazoline Synthesis
- The compound's structure is similar to quinazolines, which have significant implications in drug development for proliferative diseases. Studies on quinazoline synthesis are vital for the creation of drugs like PD153035 and IRESSA for non-small-cell lung cancer treatment (Őrfi et al., 2004).
Transferred NOE Study
- Studies involving similar purine derivatives have used transferred NOE experiments to determine the structure of these compounds when bound to specific enzymes, providing insights into their biological interactions and potential therapeutic applications (Czaplicki et al., 1996).
Mechanism of Action
Target of Action
Similar imidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Imidazole derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-4-16-11(20)9-10(15(3)13(16)21)14-12-17(5-6-19)8(2)7-18(9)12/h7,19H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILIKZDZZNMNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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